Emricasan

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

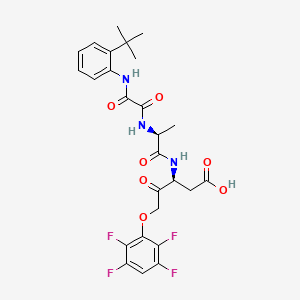

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVHJVCATBPIHN-SJCJKPOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F4N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180160 | |

| Record name | Emricasan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254750-02-2 | |

| Record name | IDN 6556 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254750-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emricasan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emricasan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emricasan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMRICASAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emricasan: A Pan-Caspase Inhibitor's Impact on Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Emricasan (IDN-6556) is an orally active, irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in various diseases, primarily those involving inflammation and apoptosis.[1][2] By targeting the catalytic site of caspases, a family of cysteine proteases crucial for the execution of apoptosis and the maturation of inflammatory cytokines, this compound modulates key downstream signaling pathways.[2][3] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, with a focus on apoptosis, inflammation, and the emerging role of necroptosis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action. The guide summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the affected signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound is a potent, irreversible pan-caspase inhibitor designed to reduce the activity of enzymes that mediate inflammation and apoptosis.[2][4] Caspases are a family of proteases that play a central role in programmed cell death (apoptosis) and inflammation.[3] In conditions such as chronic liver disease, excessive apoptosis and inflammation contribute to tissue damage and disease progression.[5] this compound, by inhibiting multiple caspases, aims to interrupt these pathological processes.[1] It has been shown to have anti-apoptotic and anti-inflammatory effects in various preclinical and clinical studies.[1][5]

Downstream Signaling Pathways Modulated by this compound

This compound's primary mechanism of action, the inhibition of caspases, has significant downstream consequences on multiple cellular signaling pathways.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases. The apoptotic cascade is primarily mediated by caspases, which can be broadly divided into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

This compound, as a pan-caspase inhibitor, directly blocks the activity of these key enzymes, thereby attenuating the apoptotic signaling cascade.[4] This leads to a reduction in the cleavage of downstream substrates, such as poly (ADP-ribose) polymerase (PARP) and cytokeratin-18 (CK18), ultimately preventing the dismantling of the cell.[6]

Inflammation Pathway

Caspases, particularly caspase-1, are key mediators in the inflammatory response. Caspase-1 is responsible for the cleavage and activation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound can reduce the levels of these potent inflammatory mediators.[7] Furthermore, apoptosis itself can trigger an inflammatory response through the release of damage-associated molecular patterns (DAMPs). By reducing apoptosis, this compound indirectly dampens this source of inflammation.[2] Preclinical studies have shown that this compound treatment leads to a reduction in inflammatory markers such as TNF-α and IL-1β.[8][9]

Necroptosis Pathway

Necroptosis is a form of programmed necrosis that is independent of caspases and is emerging as a critical pathway in various diseases, including cancer.[10][11] Interestingly, while this compound inhibits apoptosis, it can promote necroptosis under certain conditions. This is primarily due to its inhibition of caspase-8.[10][12]

In the presence of stimuli like TNF-α, caspase-8 typically cleaves and inactivates key components of the necroptotic machinery, namely Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[2] By inhibiting caspase-8, this compound prevents this cleavage, allowing RIPK1 and RIPK3 to form a complex known as the necrosome.[10][13] The necrosome then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis.[2][14] Activated MLKL translocates to the plasma membrane, leading to membrane disruption and cell death.[14] This dual role of this compound highlights its complex effects on cell fate decisions.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key biomarkers from various studies.

Table 1: Clinical Trial Data in Patients with Non-Alcoholic Fatty Liver Disease (NAFLD)[5][14][15][16]

| Biomarker | Treatment Group | Baseline (Median) | Change from Baseline (Day 28) | p-value vs. Placebo |

| ALT (U/L) | This compound (25 mg BID) | Lower than Placebo | Significant Decrease | 0.02 |

| Placebo | - | - | - | |

| Caspase-3/7 Activity | This compound (25 mg BID) | - | Significant Decrease | <0.001 |

| Placebo | - | - | - | |

| Cleaved Cytokeratin-18 (cCK18) (U/L) | This compound (25 mg BID) | 586.0 | -284.0 (Day 7) | 0.0015 |

| Placebo | 416.0 | +4.5 (Day 7) | - | |

| Full-Length Cytokeratin-18 (flCK18) | This compound (25 mg BID) | - | Significant Decrease (Day 7 & 28) | - |

| Placebo | - | - | - |

BID: twice daily

Table 2: Preclinical Data in a Murine Model of Non-Alcoholic Steatohepatitis (NASH)[8]

| Parameter | Treatment Group | Fold Change vs. Control |

| Hepatocyte Apoptosis (TUNEL assay) | High-Fat Diet (HFD) | 5-fold increase |

| HFD + this compound | Substantially attenuated | |

| Caspase-3 Activity | HFD | 1.5-fold increase |

| HFD + this compound | Reduced | |

| Caspase-8 Activity | HFD | 1.3-fold increase |

| HFD + this compound | Reduced | |

| Inflammatory Cytokines (qPCR) | HFD | Increased (IL-1β, TNF-α, MCP-1, CXCL2) |

| HFD + this compound | Reduced |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Caspase-3/7 Activity Assay (Luminescence-based)

This protocol is adapted from commercially available kits and common laboratory practices.[4][15][16]

Objective: To quantify the activity of executioner caspases 3 and 7 in cell lysates or serum.

Materials:

-

96-well white-walled luminometer plates

-

Luminometer

-

Caspase-Glo® 3/7 Reagent (containing a proluminescent substrate with the DEVD sequence)

-

Cell culture medium or serum samples

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (if using cell pellets)

Procedure:

-

Sample Preparation:

-

Adherent Cells: Seed cells in a 96-well clear-bottom plate and treat with this compound or vehicle control for the desired time.

-

Suspension Cells: Treat cells in suspension and then pellet them by centrifugation. Resuspend in PBS.

-

Serum Samples: Collect blood and process to obtain serum.

-

-

Assay Protocol: a. Equilibrate the Caspase-Glo® 3/7 Reagent and samples to room temperature. b. For cell-based assays, add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. c. For serum or cell lysate assays, mix the sample with the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. d. Mix the contents of the wells by gentle shaking for 30 seconds. e. Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light. f. Measure the luminescence using a luminometer.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Results are typically expressed as relative light units (RLU) or as a fold change compared to the control group.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol is a generalized procedure based on common TUNEL assay kits and published methodologies.[17][18][19][20]

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections or cultured cells.

Materials:

-

Microscope slides or coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Terminal deoxynucleotidyl transferase (TdT)

-

Labeled dUTP (e.g., BrdUTP, FITC-dUTP)

-

Antibody against the label (if using indirect detection)

-

Fluorescence microscope

-

DNase I (for positive control)

Procedure:

-

Sample Preparation and Fixation: a. For tissue sections, deparaffinize and rehydrate. b. For cultured cells, grow on coverslips. c. Fix samples in 4% paraformaldehyde for 15-30 minutes at room temperature. d. Wash with PBS.

-

Permeabilization: a. Incubate samples in permeabilization solution for 2-15 minutes on ice. b. Wash with PBS.

-

TUNEL Reaction: a. Prepare the TUNEL reaction mixture containing TdT and labeled dUTP according to the kit manufacturer's instructions. b. Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes. c. (Optional) For positive control, treat a separate sample with DNase I before the TUNEL reaction. d. (Optional) For negative control, omit the TdT enzyme from the reaction mixture.

-

Detection (if using indirect method): a. If using BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstaining and Mounting: a. Counterstain the nuclei with a DNA dye such as DAPI or Hoechst. b. Mount the coverslips on microscope slides.

-

Imaging and Analysis:

-

Visualize the samples using a fluorescence microscope.

-

TUNEL-positive nuclei will exhibit bright fluorescence.

-

The apoptotic index can be calculated as the percentage of TUNEL-positive cells.

-

ELISA (Enzyme-Linked Immunosorbent Assay) for Cytokine/cCK18 Measurement

This is a general protocol for a sandwich ELISA, commonly used for quantifying cytokines and cCK18 in serum or cell culture supernatants.[5][21][17][22][23]

Objective: To measure the concentration of a specific cytokine (e.g., TNF-α, IL-1β) or cCK18 in a liquid sample.

Materials:

-

96-well ELISA plate pre-coated with a capture antibody specific for the target protein

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Detection antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Microplate reader

-

Standard protein of known concentration

-

Samples (serum, plasma, cell culture supernatant)

Procedure:

-

Preparation: a. Prepare a standard curve by serially diluting the standard protein.

-

Assay Protocol: a. Add standards and samples to the wells of the ELISA plate and incubate for 1-2 hours at room temperature. b. Wash the plate multiple times with wash buffer to remove unbound substances. c. Add the detection antibody to each well and incubate for 1-2 hours at room temperature. d. Wash the plate again to remove unbound detection antibody. e. Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until color develops. f. Add the stop solution to each well to stop the reaction.

-

Measurement and Analysis: a. Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound is a multifaceted pan-caspase inhibitor that exerts significant effects on key cellular signaling pathways. Its ability to potently inhibit apoptosis and reduce inflammation has been demonstrated in numerous studies. Furthermore, the emerging evidence of its role in promoting necroptosis under specific conditions reveals a more complex mechanism of action than initially understood. This technical guide provides a foundational understanding of the downstream signaling pathways affected by this compound, supported by quantitative data and detailed experimental protocols. This information is critical for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar caspase inhibitors in a range of diseases. Further research is warranted to fully understand the intricate interplay between this compound-mediated inhibition of apoptosis and promotion of necroptosis in different cellular contexts and its implications for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. RIPK3 activates parallel pathways of MLKL-driven necroptosis and FADD-mediated apoptosis to protect against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. The caspase-8 inhibitor this compound combines with the SMAC mimetic birinapant to induce necroptosis and treat acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of inflammatory cytokines IL-1beta, IL-6, and TNFalpha on the intracellular localization of retinoid receptors in Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IL-1beta augments TNF-alpha-mediated inflammatory responses from lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Review on this compound's anticancer effect via RIPK3 and necroptosis. [wisdomlib.org]

- 11. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinase activities of RIPK1 and RIPK3 can direct IFNβ synthesis induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 16. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 17. elkbiotech.com [elkbiotech.com]

- 18. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cosmobiousa.com [cosmobiousa.com]

- 22. antbioinc.com [antbioinc.com]

- 23. Human CK-18/KRT18(Cytokeratin 18) ELISA Kit - Elabscience® [elabscience.com]

Emricasan's impact on pro-inflammatory cytokine profiles

An In-depth Technical Guide on Emricasan's Impact on Pro-inflammatory Cytokine Profiles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (IDN-6556) is an orally active, irreversible pan-caspase inhibitor designed to reduce the activity of caspases, a family of cysteine proteases that are critical mediators of apoptosis and inflammation.[1] Excessive caspase activity, particularly in the context of chronic liver disease, is understood to drive hepatocyte apoptosis, which in turn fuels a pro-inflammatory and pro-fibrotic environment. This guide provides a detailed examination of this compound's mechanism of action and its documented effects on the profiles of key pro-inflammatory cytokines, drawing upon data from preclinical and clinical studies. We will explore the signaling pathways modulated by this compound, present quantitative data on cytokine modulation, and provide detailed experimental protocols from pivotal studies.

Core Mechanism of Action: Dual Inhibition of Apoptosis and Inflammation

Caspases play a dual role in cellular processes that lead to inflammation. This compound's therapeutic potential stems from its ability to inhibit multiple caspases, thereby impacting two primary pathways that lead to the production and release of pro-inflammatory cytokines.

Direct Inhibition of Inflammasome-Mediated Cytokine Maturation

Inflammatory caspases, notably caspase-1, are central to the innate immune response.[2] They are activated by intracellular protein complexes called inflammasomes (e.g., NLRP3), which assemble in response to cellular danger signals or pathogens.[3] Once active, caspase-1 is responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their biologically active, secreted forms, IL-1β and IL-18.[4][5] These cytokines are potent mediators of inflammation. This compound, as a pan-caspase inhibitor, directly blocks the activity of caspase-1, thereby preventing the maturation and release of IL-1β and IL-18.[2][6]

References

- 1. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor this compound Improves Survival & Portal Hypertension [drug-dev.com]

- 2. Biomaterials Functionalized with Inflammasome Inhibitors—Premises and Perspectives [mdpi.com]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspases and therapeutic potential of caspase inhibitors in moderate–severe SARS‐CoV‐2 infection and long COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide prevents IL-1beta and IFN-gamma-inducing factor (IL-18) release from macrophages by inhibiting caspase-1 (IL-1beta-converting enzyme) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized, placebo-controlled trial of this compound in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Investigating Emricasan's Influence on Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Inflammasomes and the Rationale for Caspase Inhibition

Inflammasomes are multi-protein cytosolic complexes that play a critical role in the innate immune system by responding to pathogenic and sterile insults.[1][2] Upon activation, these platforms typically trigger the activation of inflammatory caspases, primarily caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3] This process also initiates a lytic, pro-inflammatory form of programmed cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).[4][5]

Given their central role in inflammation, aberrant inflammasome activation is implicated in a host of diseases, including autoinflammatory syndromes, metabolic disorders, and non-alcoholic steatohepatitis (NASH).[6][7] Lipotoxicity, a key driver in NASH, can activate caspases, leading to apoptosis and the production of inflammatory cytokines like IL-1β and IL-18.[8] This makes the caspase cascade a compelling therapeutic target.

Emricasan (IDN-6556) is an orally active, irreversible pan-caspase inhibitor.[9][10][11] By blocking the activity of multiple caspases, including initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7), as well as inflammatory caspases (e.g., caspase-1), this compound has the potential to broadly suppress inflammatory signaling and cell death.[12][13][14] This guide provides an in-depth examination of this compound's mechanism in the context of inflammasome activation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Inflammasome Signaling and Points of Inhibition by this compound

Inflammasome activation is a tightly regulated process that can be broadly categorized into canonical and non-canonical pathways.

-

Canonical Activation: This is typically a two-step process. A "priming" signal, often via Toll-like receptors (TLRs) activated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), induces the NF-κB-mediated transcription of inflammasome components such as NLRP3 and pro-IL-1β.[3] A second "activation" signal, triggered by a wide array of damage-associated molecular patterns (DAMPs) or PAMPs, leads to the assembly of the inflammasome complex (e.g., NLRP3, ASC, and pro-caspase-1).[4][6] This proximity induces the auto-cleavage and activation of pro-caspase-1.

-

Non-Canonical Activation: This pathway is mediated by the direct sensing of intracellular LPS by murine caspase-11 or its human orthologs, caspase-4 and -5.[3][6] Activated caspase-11/4/5 cleaves GSDMD to induce pyroptosis and can also trigger the activation of the NLRP3 inflammasome, leading to caspase-1 activation and cytokine maturation.[3]

This compound, as a pan-caspase inhibitor, is hypothesized to block inflammasome-mediated inflammation at multiple critical junctures. Its primary target is the effector caspase-1, directly preventing the maturation of IL-1β and IL-18 and the cleavage of GSDMD. Additionally, by inhibiting initiator caspases like caspase-8, this compound may also interfere with certain priming events for the NLRP3 inflammasome.[12][13]

Quantitative Data Summary: this compound's Effect on Inflammatory and Apoptotic Markers

The following tables summarize key quantitative findings from preclinical and clinical studies investigating this compound. While direct measurements of inflammasome activation (e.g., IL-1β levels) are more common in preclinical models, clinical trials often use downstream markers of inflammation and caspase-mediated cell death.

Table 1: Preclinical Data on this compound in Murine Models

| Model | Treatment | Key Finding | Result | Reference |

|---|---|---|---|---|

| High-Fat Diet (NASH) | This compound | Change in IL-1β gene expression | Reduced vs. vehicle | [15] |

| High-Fat Diet (NASH) | This compound | Change in Caspase-3 activity | ~1.5-fold increase in HFD attenuated by this compound | [15] |

| High-Fat Diet (NASH) | This compound | Change in Caspase-8 activity | ~1.3-fold increase in HFD attenuated by this compound | [15] |

| CCl₄-induced Cirrhosis | This compound (10 mg/kg/day) | Change in Portal Pressure | -14% reduction (12.7 vs 14.9 mmHg, p < 0.01) vs. vehicle | [10] |

| CCl₄-induced Cirrhosis | This compound | Change in IL-1 gene expression | Significantly lower vs. vehicle | [10] |

| Bile-Duct Ligation | this compound (10 mg/kg/day) | Change in Portal Pressure | Significantly lower vs. placebo |[16][17] |

Table 2: Clinical Trial Data on this compound in Patients with NAFLD/NASH

| Study Population | Treatment | Duration | Key Finding | Result | Reference |

|---|---|---|---|---|---|

| NAFLD, elevated ALT | This compound (25 mg BID) | 28 Days | Change in ALT vs. Placebo | Significant decrease (p=0.02) | [18][19] |

| NAFLD, elevated ALT | This compound (25 mg BID) | 28 Days | Change in Caspase 3/7 vs. Placebo | Significant decrease at day 7 | [18][19][[“]] |

| NAFLD, elevated ALT | This compound (25 mg BID) | 28 Days | Change in cleaved CK-18 vs. Placebo | Significant decrease at day 7 | [18][19] |

| NAFLD, elevated ALT | This compound (25 mg BID) | 28 Days | Change in full-length CK-18 vs. Placebo | Significant decrease at days 7 and 28 | [18][19] |

| NASH, F1-F3 Fibrosis | This compound (5mg or 50mg BID) | 72 Weeks | Fibrosis Improvement (≥1 stage) | No significant improvement vs. Placebo | [8][21] |

| NASH, F1-F3 Fibrosis | this compound (5mg or 50mg BID) | 72 Weeks | NASH Resolution | No significant improvement vs. Placebo |[8][21] |

Note: While this compound consistently reduces biomarkers of apoptosis (caspase 3/7, cCK18) and liver injury (ALT), longer-term trials in NASH patients have not demonstrated significant improvement in liver histology.[8][21] This may suggest that other cell death pathways become dominant or that the anti-inflammatory effect does not translate to anti-fibrotic efficacy in this timeframe.

Experimental Protocols for Assessing Inflammasome Inhibition

To investigate the influence of a compound like this compound on inflammasome activation, a multi-faceted approach is required, combining several in vitro assays to measure distinct steps of the pathway.[1][2]

Cell Preparation and Culture

-

Cell Lines: Primary murine bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1 are commonly used.[4]

-

Culture: THP-1 cells are differentiated into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. BMDMs are differentiated from bone marrow progenitor cells using M-CSF for 7 days.

Inflammasome Priming and Activation

-

Priming (Signal 1): Differentiated macrophages are primed with LPS (e.g., 50-500 ng/mL) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.[4]

-

Inhibitor Treatment: Following priming, cells are washed and incubated with this compound at various concentrations (or vehicle control) for approximately 1 hour.

-

Activation (Signal 2): The inflammasome is then activated with a specific agonist. For the NLRP3 inflammasome, common activators include:

-

Nigericin (5-20 µM)

-

ATP (1-5 mM)

-

Monosodium urate (MSU) crystals (250 µg/mL)

-

Incubation times vary from 30 minutes to 6 hours depending on the agonist and cell type.[4]

-

Measurement of Inflammasome Readouts

A comprehensive analysis requires assessing cytokine release, cell death, and protein cleavage.[2]

4.3.1 IL-1β and IL-18 Secretion (ELISA)

-

Principle: Measures the concentration of mature, secreted cytokines in the cell culture supernatant.[6]

-

Protocol:

-

After the activation step, centrifuge the cell culture plates to pellet any detached cells.

-

Carefully collect the supernatant.

-

Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for mature IL-1β or IL-18, following the manufacturer's instructions.[22]

-

Expected Result with this compound: A dose-dependent decrease in the concentration of secreted IL-1β and IL-18 compared to the vehicle-treated control.

-

4.3.2 Pyroptosis Assessment (LDH Assay)

-

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the supernatant upon loss of plasma membrane integrity, a hallmark of pyroptosis.[2][5]

-

Protocol:

-

Use the same supernatant collected for the ELISA.

-

Measure LDH activity using a commercially available colorimetric assay kit according to the manufacturer's protocol.

-

Lysis controls (cells treated with a lysis buffer) are used to determine maximal LDH release.

-

Calculate cytotoxicity as a percentage of the maximal release.

-

Expected Result with this compound: A significant reduction in LDH release, indicating inhibition of pyroptotic cell death.

-

4.3.3 Caspase-1 and GSDMD Cleavage (Western Blot)

-

Principle: Western blotting of cell lysates and supernatants detects the conversion of pro-caspase-1 (~45 kDa) to its active cleaved p20 or p10 subunits and full-length GSDMD (~53 kDa) to its N-terminal pore-forming domain (~31 kDa).[2][23]

-

Protocol:

-

After collecting the supernatant, wash the remaining adherent cells with PBS.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies specific for the cleaved fragments of caspase-1 (p20) and GSDMD (N-terminal). Use an antibody against β-actin or GAPDH as a loading control.

-

Expected Result with this compound: A marked reduction in the appearance of the cleaved p20 fragment of caspase-1 and the N-terminal fragment of GSDMD in cell lysates.

-

Conclusion

This compound is a potent pan-caspase inhibitor that mechanistically targets the core machinery of inflammasome activation. By directly inhibiting caspase-1, it blocks the final steps of pro-inflammatory cytokine maturation and pyroptotic cell death. Preclinical data consistently demonstrate this compound's ability to reduce inflammation and apoptosis in models of liver injury.[9][15] However, while it effectively lowers biomarkers of cell death in clinical settings, its translation to histological improvement in chronic diseases like NASH remains a challenge, highlighting the complexity of targeting cell death pathways in long-term disease.[8][24] The experimental protocols outlined in this guide provide a robust framework for researchers to further dissect the precise influence of this compound and other caspase inhibitors on the intricate signaling network of the inflammasome.

References

- 1. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]

- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methodology for Comprehensive Detection of Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]

- 7. NLRP3 Inflammasome Formation and Activation in Nonalcoholic Steatohepatitis: Therapeutic Target for Antimetabolic Syndrome Remedy FTZ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A randomized, placebo-controlled trial of this compound in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]

- 14. This compound for the treatment of liver cirrhosis: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Randomised clinical trial: this compound versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Randomised clinical trial: this compound versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

- 21. researchgate.net [researchgate.net]

- 22. Caspase-11 Controls Interleukin-1β Release through Degradation of TRPC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. blog.abclonal.com [blog.abclonal.com]

- 24. The impact of this compound on chronic liver diseases: current data - PubMed [pubmed.ncbi.nlm.nih.gov]

Emricasan: A Technical Guide to its Specific Caspase Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emricasan (formerly IDN-6556) is a potent, orally bioavailable, and irreversible pan-caspase inhibitor.[1][2] It has been extensively investigated for its therapeutic potential in various liver diseases characterized by excessive apoptosis and inflammation.[3][4] This technical guide provides an in-depth overview of this compound's specific caspase inhibition kinetics, including quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathways it modulates.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of caspases, a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis (programmed cell death) and in inflammation.[1][2] Its irreversible nature implies the formation of a stable, likely covalent, bond with the active site of the caspases, leading to a sustained inhibition of their proteolytic activity.[1][2] This mechanism effectively blocks the downstream events of the apoptotic cascade, thereby reducing cell death and inflammation.

Quantitative Inhibition Data

The potency of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) against a panel of human caspases. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% under specific experimental conditions.

| Caspase Target | IC50 (nM) |

| Caspase-1 | 0.4[5][6] |

| Caspase-2 | 20[5][6] |

| Caspase-3 | 2[5][6] |

| Caspase-6 | 4[5][6] |

| Caspase-7 | 6[5][6] |

| Caspase-8 | 6[5][6] |

| Caspase-9 | 0.3[5][6] |

Table 1: IC50 values of this compound for various human caspases. Data compiled from publicly available sources.[5][6]

While IC50 values provide a measure of potency, a more detailed kinetic analysis for irreversible inhibitors involves the determination of the inhibition constant (Ki) and the rate of inactivation (kinact). These parameters provide a more complete picture of the inhibitor's efficiency. As of the latest available information, specific Ki and kinact values for this compound against individual caspases are not widely published in the public domain. The determination of these parameters requires specialized kinetic assays as described in the experimental protocols section.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the caspase inhibition profile of this compound.

Protocol 1: In Vitro Caspase Activity Assay using a Fluorogenic Substrate

This protocol is a general method to measure caspase activity and can be adapted to determine the IC50 of an inhibitor like this compound.

Principle: This assay utilizes a specific peptide substrate for a particular caspase, which is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage of the peptide by the active caspase, the fluorophore is released, and its fluorescence can be measured, which is directly proportional to the caspase activity.

Materials:

-

Recombinant active human caspase (e.g., Caspase-3, -8, or -9)

-

Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-IETD-AMC for Caspase-8, Ac-LEHD-AMC for Caspase-9)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

This compound (or other inhibitor) stock solution in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Prepare the caspase enzyme solution in assay buffer to a final concentration that gives a linear rate of substrate cleavage over the desired time course.

-

Prepare the fluorogenic substrate solution in assay buffer. The final concentration should be at or below the Km for the enzyme.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add:

-

Assay Buffer (for blank and no-inhibitor controls)

-

This compound dilutions

-

-

Add the caspase enzyme solution to all wells except the blank.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 2: Determination of kinact and Ki for Irreversible Inhibitors

This protocol outlines the general procedure for determining the kinetic parameters of an irreversible inhibitor.

Principle: The inhibition by an irreversible inhibitor is time-dependent. By measuring the rate of enzyme inactivation at different inhibitor concentrations, the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki) can be determined.

Procedure:

-

Follow the setup of the in vitro caspase activity assay as described in Protocol 1.

-

At each concentration of this compound, monitor the progress of the enzymatic reaction over time by measuring the fluorescence at regular intervals.

-

For each inhibitor concentration, fit the progress curve (fluorescence vs. time) to the following equation for slow-binding inhibition to determine the observed rate of inactivation (kobs):

-

F = F₀ + (v₀/k_obs) * (1 - exp(-k_obs * t))

-

Where F is the fluorescence at time t, F₀ is the initial fluorescence, and v₀ is the initial velocity.

-

-

Plot the calculated kobs values against the corresponding this compound concentrations.

-

Fit the resulting data to the following hyperbolic equation to determine kinact and Ki:

-

k_obs = k_inact * [I] / (K_i + [I])

-

Where [I] is the inhibitor concentration.

-

Protocol 3: Western Blot for Detection of Cleaved Caspases

Principle: Caspases are activated through proteolytic cleavage of their inactive zymogen form. Western blotting with antibodies specific to the cleaved (active) forms of caspases can be used to assess the inhibitory effect of this compound in a cellular context.

Materials:

-

Cell culture reagents

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for cleaved Caspase-3, -8, -9)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce apoptosis by adding an apoptosis-inducing agent.

-

Include appropriate controls (untreated, vehicle-treated, apoptosis-induced without inhibitor).

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the cleaved caspase overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Visualization:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the levels of cleaved caspases. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

-

Signaling Pathway Visualizations

This compound's pan-caspase inhibition affects both the extrinsic and intrinsic apoptosis pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the points of inhibition by this compound.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

Caption: The extrinsic apoptosis pathway and the inhibitory action of this compound on Caspase-8.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals. This leads to the release of cytochrome c from the mitochondria, which in turn activates initiator caspase-9.

Caption: The intrinsic apoptosis pathway and the inhibitory action of this compound on Caspase-9.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of an inhibitor.

Caption: A generalized workflow for the determination of an inhibitor's IC50 value.

Conclusion

This compound is a potent, irreversible pan-caspase inhibitor with low nanomolar IC50 values against multiple key caspases involved in apoptosis and inflammation. This technical guide provides a comprehensive overview of its inhibitory profile, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the primary apoptosis signaling pathways. The provided methodologies can be adapted by researchers to further investigate the specific kinetics of this compound and similar compounds in various experimental settings. A thorough understanding of its inhibitory kinetics is crucial for the continued development and application of this compound and other caspase inhibitors in a therapeutic context.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. This compound, Caspase Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]

- 3. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound | Caspases | Tocris Bioscience [tocris.com]

Emricasan's Effect on Cellular Models of Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common pathway for most chronic liver diseases, leading to cirrhosis, portal hypertension, and liver failure. A key pathological driver of fibrosis is hepatocyte apoptosis, which triggers inflammatory responses and activates hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. Emricasan (IDN-6556) is an orally active, irreversible pan-caspase inhibitor designed to target this process. By blocking the caspase cascade, this compound aims to reduce hepatocyte death, subsequent inflammation, and the progression of fibrosis. This technical guide provides an in-depth review of the preclinical evidence for this compound's efficacy in cellular and animal models of liver fibrosis, detailing its mechanism of action, summarizing key quantitative outcomes, and outlining the experimental protocols used to generate these findings.

Core Mechanism of Action: Pan-Caspase Inhibition

Chronic liver injury from various sources, such as viral hepatitis, non-alcoholic steatohepatitis (NASH), or toxins like carbon tetrachloride (CCl4), induces stress and apoptosis in hepatocytes.[1][2] This programmed cell death is executed by a family of cysteine proteases called caspases. The process involves two main pathways:

-

The Extrinsic (Death Receptor) Pathway: Initiated by ligands like FasL or TRAIL binding to their respective death receptors on the hepatocyte surface, leading to the activation of initiator caspase-8.[3]

-

The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, leading to the activation of initiator caspase-9.

Both pathways converge on the activation of executioner caspases, primarily caspase-3 and -7, which dismantle the cell.[1] The apoptotic bodies released from dying hepatocytes are engulfed by Kupffer cells (resident liver macrophages) and HSCs, stimulating the release of pro-inflammatory and pro-fibrotic cytokines, which in turn promotes HSC activation and collagen deposition.[3]

This compound, as a pan-caspase inhibitor, broadly blocks the activity of multiple initiator and executioner caspases.[2] This intervention is hypothesized to halt the fibrotic progression at a critical upstream point: the death of the hepatocyte. By preventing apoptosis, this compound reduces the primary stimulus for inflammation and HSC activation, thereby ameliorating fibrosis.[4][5]

Caption: this compound's Mechanism of Action in Liver Fibrosis.

Quantitative Data from Preclinical Models

This compound has been evaluated in various animal models designed to replicate human liver fibrosis, primarily the carbon tetrachloride (CCl4)-induced cirrhosis model in rats and high-fat diet (HFD)-induced non-alcoholic steatohepatitis (NASH) in mice.

Effects on Apoptosis and Liver Injury

This compound treatment leads to a significant reduction in markers of hepatocyte apoptosis and liver injury.

| Parameter | Model | Treatment Group | Control Group (Vehicle) | % Change / Fold Reduction | p-value | Reference |

| Hepatic Caspase-3 Activity | CCl4-induced Cirrhotic Rats | This compound | Vehicle | Significant Reduction | <0.05 | [4] |

| TUNEL-positive Cells | CCl4-induced Cirrhotic Rats | This compound | Vehicle | Marked Reduction | <0.05 | [2][4] |

| TUNEL-positive Cells | HFD-induced NASH Mice | This compound | Vehicle | ~5-fold reduction | <0.05 | [3] |

| Caspase-3 Activity | HFD-induced NASH Mice | This compound | Vehicle | ~1.5-fold reduction | <0.05 | [3] |

| Caspase-8 Activity | HFD-induced NASH Mice | This compound | Vehicle | ~1.3-fold reduction | <0.05 | [3] |

| Serum ALT (IU/L) | HFD-induced NASH Mice | This compound | Vehicle | Significant Reduction | <0.05 | [3] |

| Serum AST (IU/L) | HFD-induced NASH Mice | This compound | Vehicle | Significant Reduction | <0.05 | [3] |

| Serum ALT (Median Change) | NAFLD Patients (28 days) | -25.8 IU/L | -9.4 IU/L | Significant Reduction | p=0.02 | [6] |

| Caspase 3/7 (Median Change) | NAFLD Patients (28 days) | -287.0 RLU | +68.0 RLU | Significant Reduction | p=0.01 (vs baseline) | [6] |

Effects on Fibrosis and HSC Activation

By reducing apoptosis, this compound significantly attenuates the downstream fibrotic response and the activation of HSCs.

| Parameter | Model | Treatment Group | Control Group (Vehicle) | % Change / Fold Reduction | p-value | Reference |

| Sirius Red Positive Area (%) | CCl4-induced Cirrhotic Rats | This compound | Vehicle | Significant Reduction | <0.05 | [4] |

| Collagen 1α1 (col1α1) Expression | CCl4-induced Cirrhotic Rats | This compound | Vehicle | Significant Reduction | <0.05 | [4] |

| α-SMA Expression (HSC activation) | CCl4-induced Cirrhotic Rats | This compound | Vehicle | Significant Reduction | <0.05 | [4] |

| Hydroxyproline (B1673980) Content | HFD-induced NASH Mice | This compound | Vehicle | ~8-fold reduction | <0.05 | [3] |

| Sirius Red Staining | HFD-induced NASH Mice | This compound | Vehicle | Marked Improvement | <0.05 | [3] |

| α-SMA (HSC activation) | HFD-induced NASH Mice | This compound | Vehicle | Significant Decrease | <0.05 | [3] |

Paracrine Effects on Non-Parenchymal Cells

Interestingly, studies show this compound's primary effect is directly on hepatocytes. The beneficial effects on other liver cells, such as HSCs and liver sinusoidal endothelial cells (LSECs), appear to be mediated indirectly through a paracrine mechanism.[4][7] In-vitro experiments demonstrated that while this compound had no direct effect on the phenotype of isolated non-parenchymal cells, conditioned media from this compound-treated hepatocytes significantly improved markers of HSC activation and LSEC function.[4] This suggests that healthy, non-apoptotic hepatocytes treated with this compound release signaling molecules (potentially within extracellular vesicles) that promote a quiescent phenotype in neighboring cells.[4]

Experimental Protocols and Workflows

The following sections detail the common methodologies employed in preclinical studies evaluating this compound.

Animal Models of Liver Fibrosis

-

Carbon Tetrachloride (CCl4)-Induced Cirrhosis (Rat Model):

-

Induction: Male Wistar rats are subjected to chronic inhalation of CCl4, often with the addition of phenobarbital (B1680315) to the drinking water to accelerate liver injury.[4] This continues for 12-14 weeks until ascites, a sign of advanced cirrhosis, develops.[4]

-

Treatment: Once cirrhosis is established, CCl4 administration is stopped. Animals are then randomized to receive either vehicle (e.g., 0.01% DMSO) or this compound orally for a defined period, typically 7 days or longer.[4]

-

Endpoints: Analysis includes hepatic and systemic hemodynamics (portal pressure measurement), liver function tests (ALT, AST, bile production), and histological/molecular assessment of fibrosis, apoptosis, and inflammation.[4][7]

-

-

High-Fat Diet (HFD)-Induced NASH (Mouse Model):

-

Induction: C57/BL6J mice are fed a high-fat diet for an extended period (e.g., 20 weeks) to induce features of metabolic syndrome, steatohepatitis, and fibrosis.[3]

-

Treatment: During the diet period, mice are co-administered with either vehicle or this compound.[3]

-

Endpoints: Livers are assessed for steatosis, inflammation (lobular inflammation, ballooning), and fibrosis (Sirius Red staining, hydroxyproline content).[3] Markers of apoptosis (TUNEL, caspase activity) and HSC activation (α-SMA) are also quantified.[3]

-

Caption: Typical Experimental Workflow for Preclinical Evaluation.

In Vitro Cellular Assays

-

Primary Cell Isolation and Culture:

-

Hepatocytes, HSCs, LSECs, and hepatic macrophages are isolated from the livers of cirrhotic animals (or human cirrhotic liver explants) using well-established collagenase perfusion protocols.[4] Cell purity and viability are confirmed before plating.

-

Human Cells: For human studies, cells are isolated from liver tissue remnants from cirrhotic liver explants, following ethical approval and informed consent.[4]

-

-

Direct Treatment:

-

Isolated cell types (e.g., hepatocytes, HSCs) are cultured and treated directly with increasing concentrations of this compound (e.g., 10-50 μM) or vehicle (0.01% DMSO) for a specified time (e.g., 24 hours).[4]

-

The expression of cell-specific markers is then analyzed via qPCR or Western blot to assess phenotypic changes.

-

-

Paracrine (Crosstalk) Experiments:

-

Primary hepatocytes are treated with this compound or vehicle for 24 hours.

-

The culture medium (conditioned medium), which now contains secreted factors from the hepatocytes, is collected.

-

This conditioned medium is then used to culture other non-parenchymal cells (e.g., HSCs or LSECs).[4]

-

The phenotype of these recipient cells is then analyzed to determine the indirect, paracrine effects mediated by the this compound-treated hepatocytes.[4]

-

Key Measurement Techniques

-

Apoptosis Assessment: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used on liver tissue sections to visualize and quantify apoptotic cells.[2][3] Caspase-3, -7, and -8 activity is measured in liver lysates using specific fluorometric or colorimetric substrate assays.[3][6]

-

Fibrosis Quantification: Collagen deposition is visualized and quantified in liver sections using Sirius Red staining.[3][4] Total liver collagen is biochemically quantified by measuring the hydroxyproline content.[3] Expression of pro-fibrogenic genes like collagen 1α1 (col1α1) and α-smooth muscle actin (α-SMA) is measured by quantitative PCR (qPCR).[4]

-

HSC Activation: The activation state of HSCs is determined by measuring the expression of α-SMA, a key marker of their transformation into myofibroblast-like cells, using immunohistochemistry or qPCR.[3][4]

Conclusion and Future Outlook

The evidence from cellular and preclinical models strongly supports the mechanism of action for this compound in mitigating liver fibrosis. By directly inhibiting hepatocyte apoptosis, this compound effectively reduces the upstream signals that drive inflammation and hepatic stellate cell activation.[3][4] This leads to a marked reduction in collagen deposition and an overall improvement in liver phenotype in various animal models of chronic liver disease.[4][7] The discovery of its paracrine-mediated effects on non-parenchymal cells highlights a sophisticated interplay between liver cell populations and underscores the central role of hepatocyte health in maintaining liver homeostasis.[4]

While these preclinical findings were promising, the translation to human clinical trials has yielded mixed results.[8][9][10] Several trials in patients with NASH fibrosis or cirrhosis did not meet their primary endpoints for histological improvement, despite showing engagement of the target by reducing biomarkers of apoptosis.[8][9] This suggests that in established and complex human liver disease, blocking apoptosis alone may be insufficient to reverse fibrosis, or that alternative cell death pathways may become dominant.[9][10] Nonetheless, the robust data from cellular models provides invaluable insight into the fundamental role of caspase-mediated apoptosis in the pathogenesis of liver fibrosis and serves as a critical foundation for the development of future anti-fibrotic therapies.

References

- 1. Efficacy and Safety of this compound in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact of this compound on chronic liver diseases: current data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomised clinical trial: this compound versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte-Mediated Paracrine Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Emricasan In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emricasan (formerly IDN-6556 or PF-03491390) is a potent, irreversible, and orally bioavailable pan-caspase inhibitor.[1][2][3] Caspases, a family of cysteine proteases, are central players in the execution of apoptosis (programmed cell death) and in mediating inflammation.[2] By inhibiting these enzymes, this compound has been shown to reduce hepatocyte apoptosis, liver injury, and fibrosis in various preclinical models.[4][5] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of this compound's action. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on apoptosis and related signaling pathways.

Mechanism of Action

This compound is designed to broadly inhibit the activity of multiple caspases, key enzymes in the apoptotic cascade. The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. This compound's role is to bind to and inactivate these caspases, thereby blocking the downstream events of apoptosis.

References

- 1. This compound, Caspase Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. captivatebio.com [captivatebio.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Emricasan Administration in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emricasan (IDN-6556 or PF-03491390) is a potent, irreversible pan-caspase inhibitor with significant anti-apoptotic and anti-inflammatory effects.[1] It has been extensively evaluated in preclinical animal models for various conditions, particularly liver diseases.[1][2] This document provides detailed application notes and standardized protocols for the administration of this compound to animal models, based on findings from key research studies. It is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action: Pan-Caspase Inhibition

This compound functions by broadly inhibiting caspases, a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death) and inflammation.[3][4] There are two primary pathways of caspase-dependent apoptosis: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[5][6][7] Both pathways converge on the activation of executioner caspases (e.g., Caspase-3, -6, -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7] By inhibiting these caspases, this compound can interrupt the apoptotic cascade and reduce inflammation, thereby mitigating tissue damage in disease models.[3]

Signaling Pathway of Caspase-Dependent Apoptosis

Caption: Caspase-dependent apoptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the administration protocols and efficacy data for this compound in various preclinical animal models.

Table 1: this compound Administration in Murine Models of Liver Disease

| Disease Model | Animal Strain | This compound Dose | Route of Administration | Frequency & Duration | Key Findings |

| Non-alcoholic steatohepatitis (NASH) | C57BL/6J Mice | 0.3 mg/kg/day | Oral (per os) | Daily for 20 weeks | Attenuated hepatocyte apoptosis, reduced liver injury and inflammation, and decreased hepatic fibrosis.[8] |

| Bile Duct Ligation (BDL) - Short-term | C57BL/6 Mice | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for 10 days | Reduced liver damage, hepatocyte death, and fibrosis.[9] |

| Bile Duct Ligation (BDL) - Long-term | C57BL/6 Mice | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for 20 days | Improved survival and reduced portal hypertension.[9][10] |

| α-Fas-induced liver injury | Mice | 0.03-3 mg/kg | i.p., p.o., i.m., or i.v. | Single dose | Dose-dependent decrease in ALT activities with an ED50 of 0.08 mg/kg (i.p.).[11] |

| Islet transplantation | Immunodeficient mice | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days post-transplant | Enhanced rate of diabetes reversal.[11] |

| Fuchs Endothelial Corneal Dystrophy (FECD) | Col8a2Q455K/Q455K mice | 0.1% eye drops | Topical (ocular) | Twice daily for 20 weeks | Higher endothelial cell density and improved cell morphology.[12] |

Table 2: this compound Administration in Rat Models of Liver Disease

| Disease Model | Animal Strain | This compound Dose | Route of Administration | Frequency & Duration | Key Findings |

| Advanced Cirrhosis (CCl4-induced) | Sprague-Dawley Rats | 10 mg/kg/day | Oral | Daily for 7 days | Lowered portal pressure, improved liver function, reduced hepatic inflammation and fibrosis.[13][14] |

Experimental Protocols

Below are detailed methodologies for the administration of this compound in commonly used animal models of liver disease.

General Experimental Workflow

Caption: A generalized workflow for conducting in vivo studies with this compound.

Protocol 1: Oral Administration in a Murine NASH Model

This protocol is based on the methodology used to evaluate this compound in a high-fat diet (HFD)-induced model of non-alcoholic steatohepatitis.[8][11]

1. Materials:

- This compound powder

- Vehicle (e.g., 0.9% dimethylcarboxycellulose)[14]

- C57BL/6J mice

- High-fat diet (HFD) and regular chow

- Oral gavage needles

- Standard animal housing and care facilities

2. Procedure:

- Animal Acclimatization: Acclimatize male C57BL/6J mice (12-16 weeks old) to the facility for at least one week.

- Disease Induction:

- Divide mice into two main cohorts: one receiving regular chow and the other a high-fat diet (HFD). Sucrose (50 g/L) can be added to the drinking water of the HFD group to accelerate disease progression.[11]

- Maintain the diets for 20 weeks to establish the NASH phenotype.

- Treatment Groups:

- Group 1: Regular chow + Vehicle

- Group 2: HFD + Vehicle

- Group 3: Regular chow + this compound (0.3 mg/kg/day)

- Group 4: HFD + this compound (0.3 mg/kg/day)

- This compound Preparation and Administration:

- Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the average weight of the mice to ensure the correct dosage in a standard gavage volume (e.g., 100 µL).

- Administer this compound or vehicle via oral gavage once daily for the 20-week duration.

- Monitoring and Endpoint Analysis:

- Monitor body weight and general health status throughout the study.

- At the end of the treatment period, collect blood and liver tissue for analysis of serum aminotransferases (ALT, AST), caspase activity, histological scoring (NAS), and markers of fibrosis (e.g., Sirius Red staining, hydroxyproline (B1673980) content).[8]

Protocol 2: Intraperitoneal Administration in a Murine BDL Model

This protocol is adapted from studies investigating this compound's effect on portal hypertension and fibrosis in a bile duct ligation (BDL) model.[9][10][15]

1. Materials:

- This compound powder

- Vehicle (e.g., 0.9% saline)[10]

- C57BL/6 mice

- Surgical instruments for BDL procedure

- Syringes and needles for intraperitoneal (i.p.) injection

- Standard animal housing and care facilities

2. Procedure:

- Animal Acclimatization: Acclimatize C57BL/6 mice to the facility for at least one week.

- Surgical Procedure (BDL):

- Anesthetize the mice.

- Perform a midline laparotomy to expose the common bile duct.

- Ligate the common bile duct in two locations and transect the duct between the ligatures.

- For sham-operated controls, expose the bile duct without ligation.

- Close the abdominal incision.

- Treatment Groups:

- Group 1: Sham + Placebo (Vehicle)

- Group 2: BDL + Placebo (Vehicle)

- Group 3: BDL + this compound (10 mg/kg/day)

- This compound Preparation and Administration:

- Dissolve this compound in 0.9% saline to the desired concentration.

- Administer the first i.p. injection immediately after the surgical procedure.

- Continue daily i.p. injections for the duration of the study (e.g., 10 days for short-term or 20 days for long-term effects).[9][10]

- Monitoring and Endpoint Analysis:

- Monitor survival rates, especially in the long-term study.

- At the study endpoint, measure portal pressure.[10]

- Collect blood and liver tissue to assess liver injury, fibrosis, and levels of circulating microparticles.[3][9]

Conclusion

This compound has demonstrated significant therapeutic potential in a variety of animal models, primarily by inhibiting caspase-mediated apoptosis and inflammation. The protocols outlined in this document provide a framework for the consistent and effective administration of this compound in preclinical research. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a clearer understanding of this compound's therapeutic capabilities and mechanism of action. Researchers should adapt these protocols to their specific experimental designs and institutional guidelines for animal care and use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor this compound Improves Survival & Portal Hypertension [drug-dev.com]

- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 5. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]

- 6. Caspase-Dependent Apoptosis: An Overview [absin.net]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]

- 8. The pan-caspase inhibitor this compound (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactivi.ro [reactivi.ro]

- 12. mdpi.com [mdpi.com]

- 13. This compound Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | IDN-6556 | caspase inhibitor | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Emricasan in Mouse Models of Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emricasan (IDN-6556) is a potent, irreversible pan-caspase inhibitor that has demonstrated efficacy in reducing liver injury and fibrosis in various preclinical models of liver disease. By inhibiting caspases, key mediators of apoptosis and inflammation, this compound targets fundamental pathways in the progression of liver fibrosis. These application notes provide detailed protocols for the use of this compound in common mouse models of liver fibrosis, including Non-Alcoholic Steatohepatitis (NASH) and Bile Duct Ligation (BDL). The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.

Mechanism of Action

Liver injury from various sources, such as metabolic dysfunction in NASH or cholestasis in BDL, leads to hepatocyte apoptosis. This programmed cell death is mediated by a cascade of enzymes called caspases. The apoptotic bodies released from dying hepatocytes are engulfed by hepatic stellate cells (HSCs) and Kupffer cells (the resident macrophages in the liver). This process activates these cells, transforming HSCs into myofibroblasts that produce excessive extracellular matrix proteins, primarily collagen, leading to the development of liver fibrosis. This compound, as a pan-caspase inhibitor, blocks the activation of caspases, thereby reducing hepatocyte apoptosis, subsequent inflammation, and the activation of HSCs, which in turn ameliorates liver fibrosis.[1][2]

Signaling Pathway of this compound in Liver Fibrosis

Caption: Signaling pathway of this compound in mitigating liver fibrosis.

Quantitative Data Summary

The efficacy of this compound has been quantified in several preclinical studies. The tables below summarize the key findings.

Table 1: Efficacy of this compound in a High-Fat Diet (HFD)-Induced NASH Mouse Model [3][4]

| Parameter | Control (HFD + Vehicle) | This compound (HFD + 0.3 mg/kg/day, oral) | Percent Change |

| Hepatocyte Apoptosis (TUNEL+ cells) | 5-fold increase vs. chow | Significantly reduced | - |

| Caspase-3 Activity | 1.5-fold increase vs. chow | Significantly decreased | - |

| Caspase-8 Activity | 1.3-fold increase vs. chow | Significantly decreased | - |

| Serum ALT | 3-5 fold higher vs. chow | Significantly decreased | - |

| Serum AST | 3-5 fold higher vs. chow | Significantly decreased | - |

| α-SMA mRNA expression | Increased | Reduced by 80% | ↓ 80% |

| Sirius Red Staining | Increased | Reduced | - |

| Hydroxyproline (B1673980) Content | Increased | Reduced | - |

Table 2: Efficacy of this compound in a Bile Duct Ligation (BDL) Mouse Model [5][6]

| Parameter (10-day BDL) | Control (BDL + Placebo) | This compound (BDL + 10 mg/kg/day, i.p.) | Percent Change |

| Liver Fibrosis (Sirius Red) | Significantly increased | Significantly lower | - |

| Portal Pressure (20-day BDL) | Significantly increased | Significantly lower | - |

| Survival (20-day BDL) | Lower survival | Nearly all survived | - |

Table 3: Efficacy of this compound in a Carbon Tetrachloride (CCl4)-Induced Cirrhosis Rat Model [1][7]

| Parameter (7-day treatment) | Control (CCl4 + Vehicle) | This compound (CCl4 + treatment) | Percent Change |

| Portal Pressure | Increased | Significantly lower | - |

| Liver Fibrosis (Sirius Red) | Increased | Significantly lower | - |

| Collagen 1α expression | Increased | Lower | - |

| α-SMA expression | Increased | Lower | - |

Experimental Protocols

Protocol 1: this compound Treatment in a High-Fat Diet (HFD)-Induced NASH Mouse Model

This protocol is based on a study where NASH is induced by prolonged feeding of a high-fat diet.[3][4]

Experimental Workflow

Caption: Workflow for HFD-induced NASH model with this compound treatment.

Materials:

-

C57BL/6J mice (male, 12-16 weeks old)

-

High-Fat Diet (e.g., 60% kcal from fat)[8]

-

Sucrose

-

This compound

-

Vehicle for this compound (e.g., sterile water or as specified by the manufacturer)

-

Oral gavage needles

-

Standard laboratory equipment for blood and tissue collection and analysis

Procedure:

-

Animal Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment.

-

Dietary Induction of NASH:

-

This compound Administration:

-